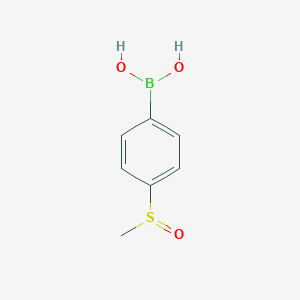

(4-(Methylsulfinyl)phenyl)boronsäure

Übersicht

Beschreibung

4-(Methanesulfinyl)benzeneboronic acid is an organoboron compound with the molecular formula C7H9BO3S and a molecular weight of 184.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a methanesulfinyl group. It is known for its versatility in various chemical reactions and its applications in scientific research.

Wissenschaftliche Forschungsanwendungen

4-(Methanesulfinyl)benzeneboronic acid has a wide range of applications in scientific research:

Biology: The compound is utilized in the development of boron-containing drugs and probes for biological studies.

Industry: The compound is employed in the synthesis of advanced materials and polymers with unique properties.

Biochemische Analyse

Biochemical Properties

This is due to the ability of boronic acids to form reversible covalent complexes with diols .

Cellular Effects

Boronic acids are known to influence cell function by interacting with various cellular components, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

This would include any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

The synthesis of 4-(Methanesulfinyl)benzeneboronic acid typically involves the oxidation of 4-(Methylthio)phenylboronic acid . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane, at controlled temperatures to ensure the selective oxidation of the methylthio group to the methanesulfinyl group.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Analyse Chemischer Reaktionen

4-(Methanesulfinyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Oxidation: The methanesulfinyl group can be further oxidized to a methanesulfonyl group using strong oxidizing agents.

Reduction: The compound can be reduced back to 4-(Methylthio)phenylboronic acid using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene. Major products formed from these reactions depend on the specific reactants used but often include substituted aromatic compounds with various functional groups.

Wirkmechanismus

The mechanism of action of 4-(Methanesulfinyl)benzeneboronic acid in chemical reactions involves the interaction of the boronic acid group with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . The methanesulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

4-(Methanesulfinyl)benzeneboronic acid can be compared with other similar compounds, such as:

4-(Methylsulfonyl)phenylboronic acid: This compound has a methanesulfonyl group instead of a methanesulfinyl group, making it more oxidized and potentially more reactive in certain conditions.

4-(Methylthio)phenylboronic acid: This precursor compound has a methylthio group, which can be oxidized to form 4-(Methanesulfinyl)benzeneboronic acid.

The uniqueness of 4-(Methanesulfinyl)benzeneboronic acid lies in its balanced reactivity and stability, making it a valuable intermediate in various synthetic applications.

Biologische Aktivität

(4-(Methylsulfinyl)phenyl)boronic acid, with the CAS number 149104-88-1, is an organoboron compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

- Molecular Formula : CHBOS

- Molecular Weight : 200.02 g/mol

- Melting Point : 275-277 °C

- Density : 1.4 g/cm³

- Boiling Point : 445.5 °C at 760 mmHg

The biological activity of (4-(methylsulfinyl)phenyl)boronic acid primarily revolves around its ability to interact with various biological targets, including enzymes and receptors:

- Proteasome Inhibition : Similar to other boronic acids, this compound can act as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells .

- Antimicrobial Activity : Research indicates that boronic acids can inhibit the growth of certain bacteria and fungi. Notably, they have been studied for their ability to disrupt biofilm formation in pathogens like Pseudomonas aeruginosa, which is significant in treating chronic infections .

- Antiviral Properties : Some studies suggest that derivatives of boronic acids can inhibit viral replication. For instance, they have shown promise against HIV by acting as competitive inhibitors of HIV protease, enhancing their potential as antiviral agents .

Biological Activity Overview

Case Studies

- Cancer Treatment : A study demonstrated that (4-(methylsulfinyl)phenyl)boronic acid exhibited significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This effect was attributed to its role as a proteasome inhibitor, where it prevented the degradation of cell cycle regulators .

- Inhibition of Biofilms : Another investigation focused on the compound's ability to prevent biofilm formation by Pseudomonas aeruginosa. The results indicated a reduction in biofilm biomass and viability, suggesting its potential use in treating infections associated with biofilms .

- Antiviral Studies : Research has shown that derivatives of this compound can effectively inhibit HIV replication in vitro, with IC50 values indicating potent activity against viral proteases .

Eigenschaften

IUPAC Name |

(4-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTGALZTDVXUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378530 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-48-7 | |

| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.